

Chemical structure and properties of BMS-214662 hydrochloride

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Compound of Interest

Compound Name: BMS-214662 hydrochloride

Cat. No.: B591819

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An In-depth Technical Guide to BMS-214662 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signal transduction.[1] Developed by Bristol-Myers Squibb, this non-sedating benzodiazepine derivative has demonstrated significant antineoplastic activity in preclinical studies, inducing apoptosis in a wide range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the farnesylation of Ras proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways critical for cell growth and proliferation.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, biological activity, and relevant experimental protocols for **BMS-214662 hydrochloride**.

Chemical Structure and Properties

BMS-214662 is a benzodiazepine derivative with the IUPAC name (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.[4] The hydrochloride salt is the form commonly used in research.

Table 1: Physicochemical Properties of BMS-214662 and its Hydrochloride Salt

Property	Value (BMS-214662 Free Base)	Value (BMS-214662 Hydrochloride)	Reference
CAS Number	195987-41-8	195981-08-9	
Molecular Formula	C25H23N5O2S2	C25H24ClN5O2S2	[2]
Molecular Weight	489.62 g/mol	526.07 g/mol	[2]
Appearance	Solid powder	Solid powder	
Solubility	DMSO: ≥ 100 mg/mL	Water: 20 mg/mL	[3]
SMILES	<chem>N#CC1=CC=C(N(CC2=CN=CN2)C--INVALID-LINK--N(S(=O)(C4=CC=CS4)=O)C5)C5=C1</chem>	<chem>N#CC1=CC=C2N(CC3=CN=CN3)C--INVALID-LINK--N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl</chem>	[3]
InChI Key	OLCWFLWEHWLBTO-HSZRJFAPSA-N	LBPFLNDUCNNGPS-GNAFDRTKSA-N	[4]

Mechanism of Action

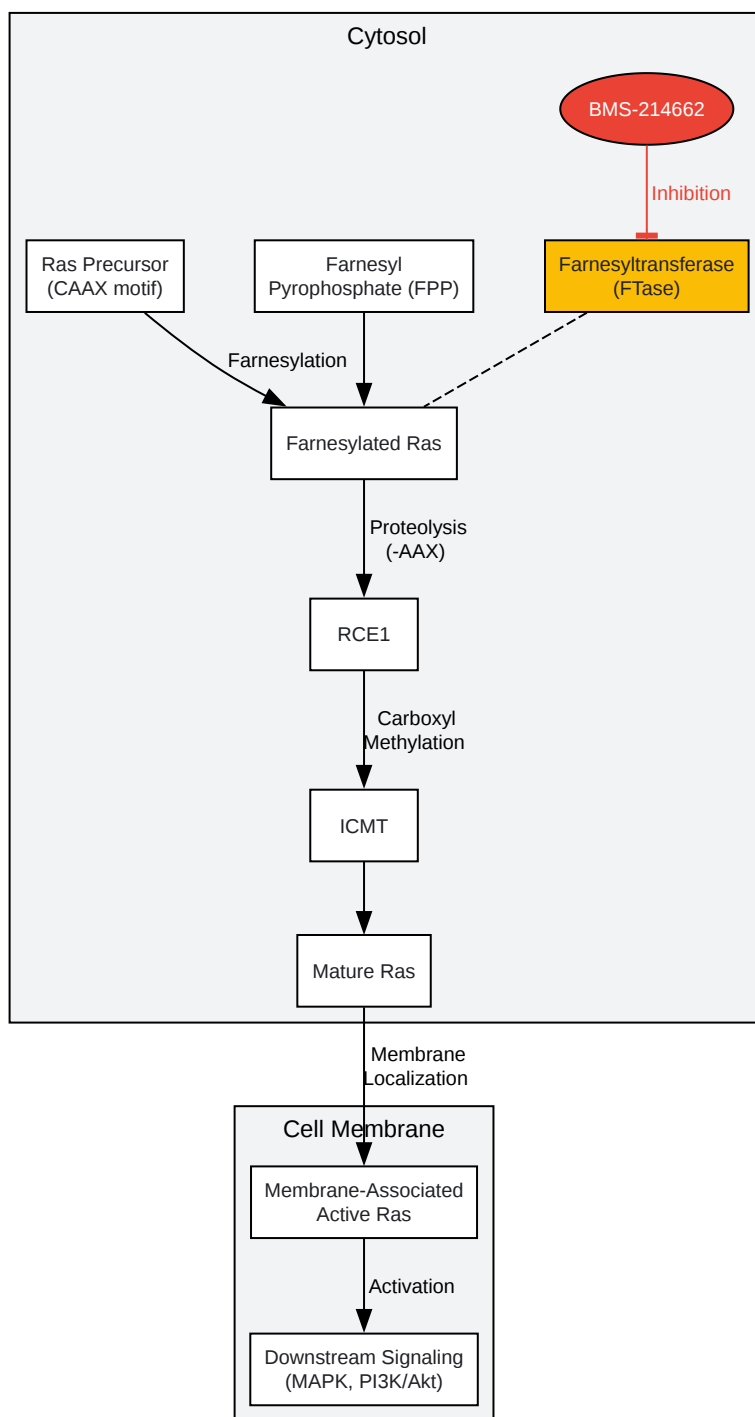
Farnesyltransferase Inhibition

The primary mechanism of action of BMS-214662 is the potent and selective inhibition of farnesyltransferase (FTase). FTase is a key enzyme in the prenylation pathway, responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).

By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras proteins. Unfarnesylated Ras remains in the cytosol and cannot anchor to the inner surface of the plasma membrane, which is a prerequisite for its activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK and PI3K/Akt signaling cascades. This disruption of

Ras signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. BMS-214662 is highly selective for FTase over the related enzyme geranylgeranyltransferase I (GGTase-I).[3]

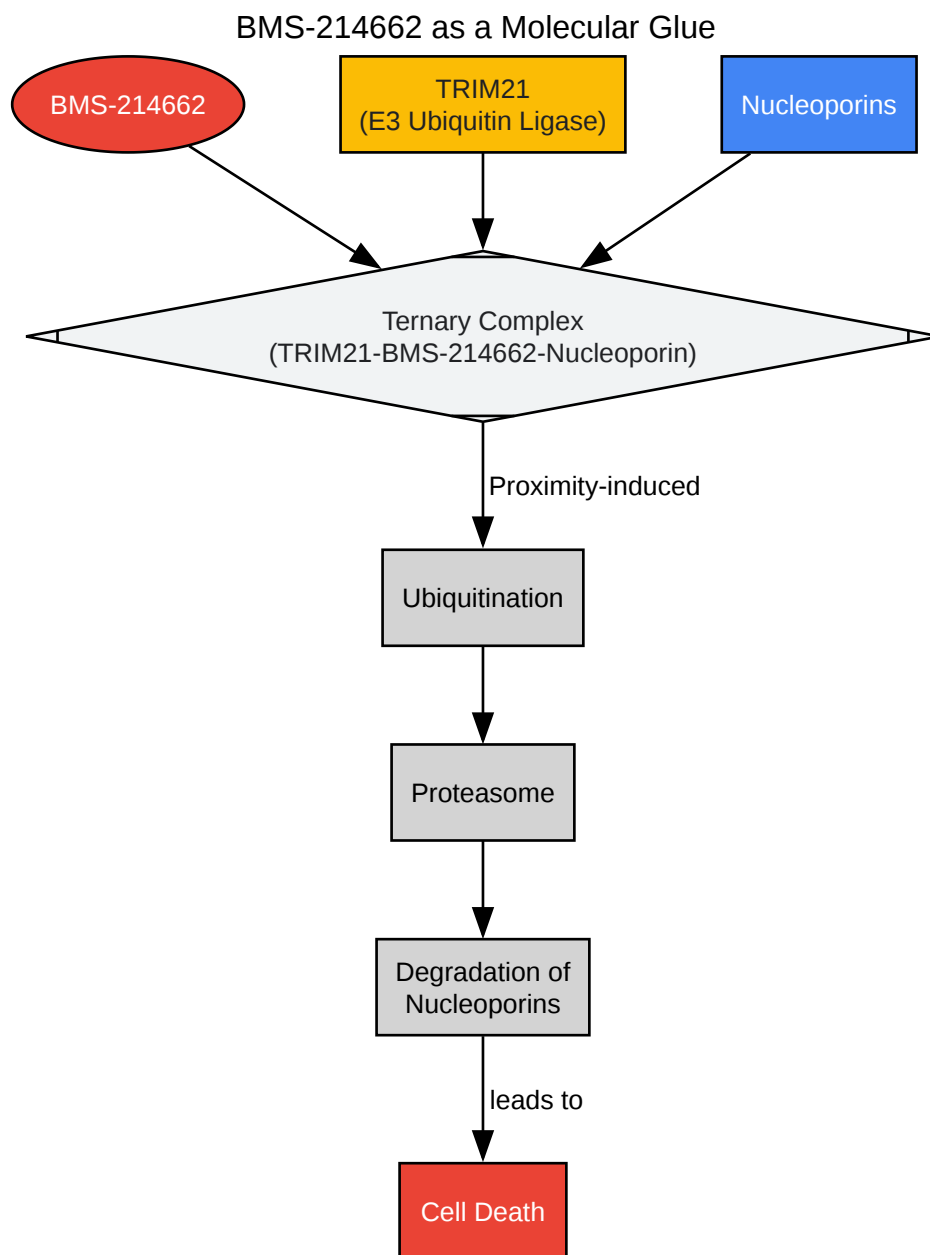
Farnesyltransferase Signaling Pathway and Inhibition by BMS-214662

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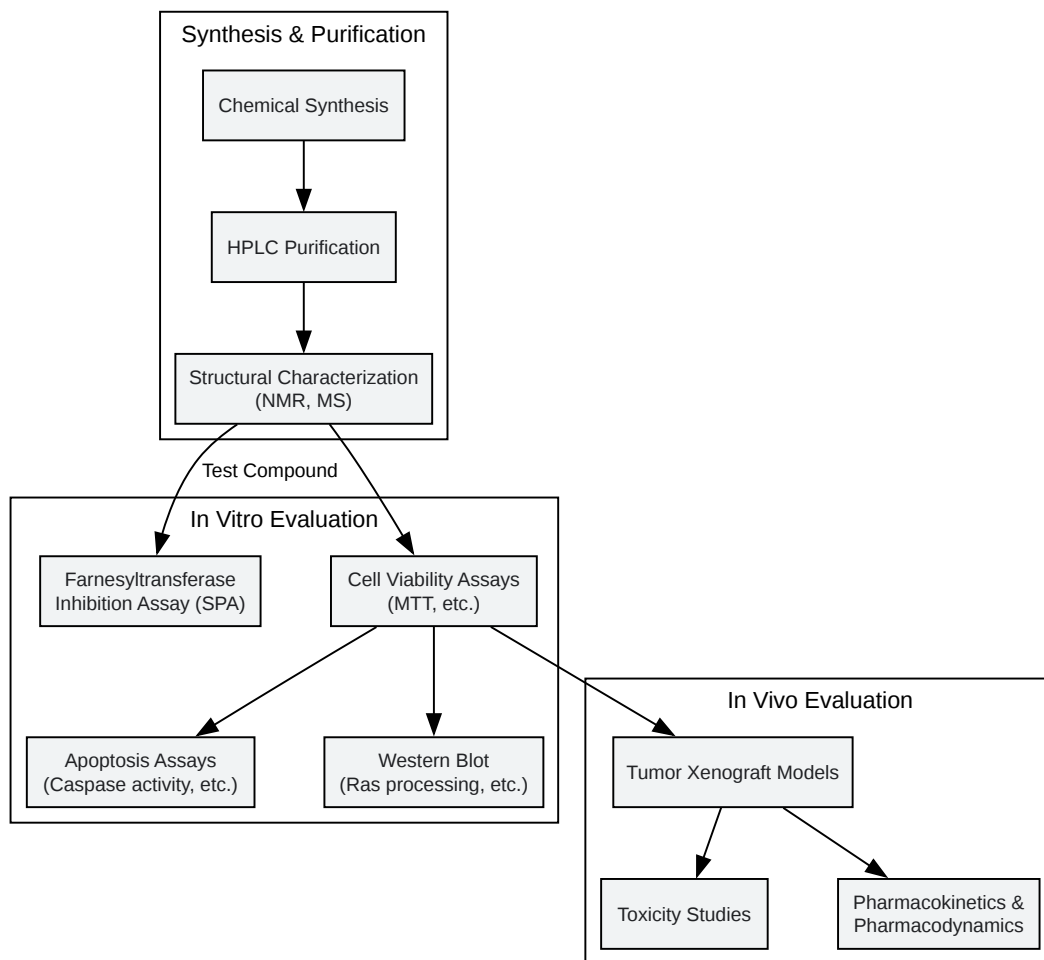
Inhibition of the Farnesyltransferase Pathway by BMS-214662.

TRIM21-Mediated Degradation of Nucleoporins

Recent evidence suggests a secondary, and potentially farnesyltransferase-independent, mechanism of action for BMS-214662. It has been identified as a "molecular glue" that induces the degradation of nucleoporin proteins through the E3 ubiquitin ligase TRIM21. This action leads to the inhibition of nuclear export and ultimately contributes to cytotoxicity. This novel mechanism may explain the apoptotic responses observed in tumors that are not dependent on Ras mutations and could serve as a biomarker for patient selection in clinical trials.



General Experimental Workflow for BMS-214662 Evaluation

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